9-Dehydroandrostenedione is a derivative of androstenedione, a steroid hormone that serves as a precursor to testosterone and estrogen. Androstenedione itself is a weak androgen, but its conversion to more potent hormones like testosterone can enhance anabolic actions. The study of androstenedione and its derivatives is crucial for understanding their potential applications in various fields, including human and animal health, as well as their implications in doping analysis in sports.
9-dehydroandrostenedione can act as an inhibitor of the pentose phosphate pathway, a metabolic pathway that produces NADPH. [, ] This inhibition is likely due to its ability to compete with glucose-6-phosphate, a key substrate in the pathway. [] 9-dehydroandrostenedione also inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive 11-keto glucocorticoids to active glucocorticoids. [, ] This inhibition is likely mediated through its impact on NADPH production, as 11β-HSD1 requires NADPH for its reductase activity. [, ]
The mechanism of action of androstenedione derivatives involves their conversion to more potent androgens. For instance, dehydroepiandrosterone (DHEA) and androstenedione require conversion to testosterone to exert anabolic effects. This conversion can lead to a transient increase in circulating free testosterone, which may have anabolic and androgenic actions1. Additionally, the metabolism of DHEA to more potent sex hormones like testosterone and estradiol involves the activation of androgen and estrogen steroid receptors. DHEA and its sulfated metabolite DHEA-S can also act directly as ligands for various hepatic nuclear receptors and G-protein-coupled receptors, mediating acute cell signaling pathways4.
In the context of human and animal health, DHEA and androstenedione have been studied for their potential to modulate the immune response. For example, DHEA has been shown to protect mice from lethal viral and bacterial infections, while its metabolites, androstenediol (AED) and androstenetriol (AET), have been found to be more potent regulators of the immune response. AET, in particular, has been observed to potentiate the activation of murine lymphocytes and counteract the suppressive effects of hydrocortisone on cytokine production3.
The use of nutritional supplements containing DHEA and androstenedione has implications for doping analysis in equine sports. Oral dosing of these substances can lead to significant increases in urinary and plasma androgen profiles, which can be detected using gas chromatography-mass spectrometry. However, the detection window is relatively short, lasting only 20 to 33 hours. The urinary testosterone/epitestosterone ratio, commonly used for detecting exogenous testosterone, may be inoperative after DHEA administration due to a concomitant increase in epitestosterone, which can act as a masking agent1.
The bioconversion of 4-androstene-3,17-dione (AD) to 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD) is a significant process for the production of steroids like β-methasone and dexamethasone. The key enzyme in this transformation is 3-phytosterone-9α-hydroxylase (KSH), which consists of a terminal oxygenase (KshA) and ferredoxin reductase (KshB). A novel, more efficient oxygenase component (KshC) has been identified, which, when coupled with a formate dehydrogenase for NADH regeneration, provides an environmentally friendly and economical strategy for producing 9-OH-AD with a high conversion rate2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: